molecular formula C14H10Cl2F3N3O B1401693 3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea CAS No. 1311278-59-7

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea

Cat. No. B1401693
M. Wt: 364.1 g/mol
InChI Key: FOBPOOATMKSMHL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCT018159 and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Isomorphous Structures and Chlorine-Methyl Exchange Rule : The chemical compound has been studied for its isomorphous structures and chlorine-methyl exchange rule, indicating its potential for complex chemical interactions and structural analysis (Swamy et al., 2013).

  • Crystal Structure Analysis : The compound's crystal structure, particularly as a benzoylphenylurea insecticide, provides insights into its molecular conformation and interactions, which are essential for understanding its chemical behavior and potential applications (Cho et al., 2015).

Synthesis and Derivatives

  • Synthesis of Derivatives and Antioxidant Properties : Derivatives of this compound have been synthesized and evaluated for their antioxidant and antiradical activities, highlighting its potential for applications in oxidative stress research (Bekircan et al., 2008).

  • Biological Screening of Derivatives : The compound's derivatives have been synthesized and screened for biological activity, including antimicrobial properties, underscoring its potential in pharmaceutical research (Bhuva et al., 2009).

Pharmacological Research

  • Anticancer and Antimicrobial Agents : New derivatives of the compound have been synthesized and evaluated for their anticancer and antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Katariya et al., 2021).

  • Molecular Docking and Antimicrobial Activity : Studies have been conducted on the molecular structure, spectroscopic analysis, and molecular docking of derivatives, with assessments of antimicrobial activity, indicating the compound's relevance in drug discovery and design (Sivakumar et al., 2021).

Molecular Conformation and Interactions

  • Molecular Conformations and Hydrogen Bonding : Research into the molecular conformations and hydrogen bonding of this compound and its derivatives provides valuable insights into its chemical behavior and potential for complex molecular interactions (Sagar et al., 2017).

  • Intramolecular and Intermolecular Interactions : The compound has been examined for its intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding its chemical properties and potential applications in material science (Jeon et al., 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N3O/c1-22(13(23)20-10-4-2-9(15)3-5-10)12-7-8(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBPOOATMKSMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135030
Record name Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea

CAS RN

1311278-59-7
Record name Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311278-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N′-(4-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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